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Compound of Interest

Compound Name: Enzalutamide-d6

Cat. No.: B12412662

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide-d6 is the deuterated analog of Enzalutamide, a potent second-generation
nonsteroidal antiandrogen. It is primarily utilized as an internal standard in pharmacokinetic and
metabolic studies of Enzalutamide due to its similar chemical and physical properties but
distinct mass. This guide provides an in-depth look at the chemical properties, structure, and
relevant experimental protocols for Enzalutamide-d6.

Core Chemical Properties

Enzalutamide-d6 is a white to off-white solid.[1] Its key chemical identifiers and properties are
summarized in the table below for easy reference.
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Property

Value

Molecular Formula

C21H10D6F4N402S[2][3]

Molecular Weight 470.47 g/mol [2]

CAS Number 1443331-94-9[2][4]
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-
sulfanylidene-5,5-

IUPAC Name o , o o
bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-
N-methylbenzamide[4]

Synonyms Enzalutamide D6, MDV3100-d6[2][4]

N Soluble in Methanol[3], DMSO, DMF, and

Solubility
Ethanol[5]

Storage Long-term storage at 2-8°C is recommended|[2]

Chemical Structure

Enzalutamide-d6 is structurally identical to Enzalutamide, with the exception of six deuterium

atoms replacing the hydrogen atoms on the two methyl groups at the C5 position of the

imidazolidine ring.[2][4] This isotopic labeling provides a mass shift that allows for its

differentiation from the parent drug in mass spectrometry-based assays.
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Chemical structure of Enzalutamide-d6.

Experimental Protocols
Synthesis

The synthesis of Enzalutamide-d6 follows a similar pathway to that of Enzalutamide, with the
introduction of deuterated methyl groups. An improved and practical synthesis of the parent
compound has been described, which can be adapted for the deuterated analog.[6] The

general synthetic strategy involves the following key steps:

» Methyl Esterification: Starting from a suitable benzoic acid derivative, the carboxylic acid is

converted to a methyl ester.
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» Ullmann Ligation: This step involves a copper-catalyzed coupling reaction to form a key
carbon-nitrogen bond.

o Second Methyl Esterification: A subsequent esterification is performed.
* Ring Closing Reaction: The imidazolidine ring is formed in this crucial step.

o Final Methyl Amidation: The final step involves the formation of the amide linkage to yield the
target molecule.

This process is designed to be efficient and scalable, avoiding highly toxic reagents and
multiple recrystallization steps.[6]

Analytical Methodologies

Enzalutamide-d6 is primarily used as an internal standard in bioanalytical methods for the
quantification of Enzalutamide.

1. Quantification in Human Plasma via LC-MS/MS

o Objective: To determine the concentration of Enzalutamide and its active metabolite, N-
desmethylenzalutamide, in human plasma.

* Internal Standard: Enzalutamide-d6.[7]
o Methodology:

o Sample Preparation: Protein precipitation is used to extract the analytes from the plasma
matrix.[7]

o Chromatographic Separation: The extracted sample is injected into a C18 column with
gradient elution for separation.[7]

o Detection: A tandem quadrupole mass spectrometer operating in positive ion mode is used
for detection and quantification.[7]

 Stability: Enzalutamide-d6, as an internal standard, has been shown to be stable in stock
solutions for at least 11 months at -40°C.[7]
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2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the quantification of
Enzalutamide in bulk and pharmaceutical dosage forms, a method that is also applicable to
Enzalutamide-d6.[8]

o Chromatographic Conditions:

o

Column: C18 (250 mm x 4.6 mm, 5 pum).[8]

[¢]

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.
[8]

[¢]

Flow Rate: 1.0 mL/min.[8]

[e]

Detection Wavelength: 215 nm.[8]

 Validation: The method has been validated according to ICH Q2(R1) guidelines and has
demonstrated excellent linearity, accuracy, precision, and robustness.[8]

Mechanism of Action: Androgen Receptor Signaling
Pathway

Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR)
signaling pathway at multiple steps.[9][10] As a deuterated analog, Enzalutamide-d6 is
expected to have the same mechanism of action.

o Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain
of the AR with a much higher affinity than endogenous androgens like testosterone and
dihydrotestosterone (DHT), thereby preventing receptor activation.[11][12]

e Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates
from the cytoplasm to the nucleus. Enzalutamide prevents this nuclear translocation of the
activated AR.[11][12]

» Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were
to translocate to the nucleus, Enzalutamide disrupts their ability to bind to specific DNA
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sequences known as androgen response elements (AREs).[11][12] It also interferes with the
recruitment of co-activator proteins necessary for the transcription of androgen-responsive

genes.[11]
This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and

increased apoptosis of prostate cancer cells.[12]
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Mechanism of action of Enzalutamide-d6 on the AR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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